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Compound of Interest

Compound Name: 8-Deacetylyunaconitine

Cat. No.: B10862189 Get Quote

8-Deacetylyunaconitine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
8-Deacetylyunaconitine, a C19-diterpenoid alkaloid primarily isolated from plants of the

Aconitum genus, has garnered scientific interest for its potential pharmacological activities. This

technical guide provides a comprehensive overview of the known physical and chemical

properties of 8-Deacetylyunaconitine. It also outlines general experimental protocols for its

isolation, analysis, and the evaluation of its biological effects, particularly its anti-inflammatory

and analgesic properties. This document is intended to serve as a foundational resource for

researchers and professionals engaged in the study and development of this natural

compound.

Physicochemical Properties
8-Deacetylyunaconitine is a complex diterpenoid alkaloid. While some of its properties have

been reported, specific experimental data such as a definitive melting point remains to be fully

characterized in publicly accessible literature. The known and predicted properties are

summarized in the table below.
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Property Value Source

Molecular Formula C₃₃H₄₇NO₁₀ [1][2][3][4]

Molecular Weight 617.73 g/mol [1][2][3][4]

CAS Number 93460-55-0 [1][2][3][4]

Appearance White to off-white powder General

Solubility Soluble in DMSO [1]

Predicted pKa 12.38 ± 0.70 [2]

Predicted Density 1.35 g/cm³ [1]

Storage Conditions Store at -20°C for long-term [1]

Spectral Data
Detailed spectral analyses are crucial for the unequivocal identification and characterization of

8-Deacetylyunaconitine. While specific, high-resolution spectra are not widely available in the

public domain, the following sections describe the expected spectral characteristics based on

its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 8-Deacetylyunaconitine is expected to be complex

due to the presence of 47 protons in various chemical environments. Key signals would

include those for the ethyl group attached to the nitrogen atom, multiple methoxy groups,

and a benzoyl moiety, in addition to numerous signals from the intricate diterpenoid core.

¹³C NMR: The carbon NMR spectrum would display 33 distinct signals corresponding to each

carbon atom in the molecule. The spectrum would be characterized by signals for the

carbonyl carbon of the ester, aromatic carbons of the benzoyl group, carbons of the methoxy

groups, and a multitude of signals from the aliphatic core.

Mass Spectrometry (MS)
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Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of 8-Deacetylyunaconitine. High-resolution mass spectrometry (HRMS) would

provide a highly accurate mass measurement, confirming the molecular formula C₃₃H₄₇NO₁₀.

The fragmentation pattern in the MS/MS spectrum would be complex, with characteristic losses

of the benzoyl group, methoxy groups, and fragmentation of the diterpenoid skeleton.

Infrared (IR) Spectroscopy
The IR spectrum of 8-Deacetylyunaconitine would exhibit characteristic absorption bands

corresponding to its functional groups. Key expected peaks include:

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and

potentially above 3000 cm⁻¹ for aromatic C-H bonds.

C=O stretching: A strong absorption around 1720 cm⁻¹ corresponding to the ester carbonyl

group.

C=C stretching: Peaks in the 1600-1450 cm⁻¹ region due to the aromatic ring.

C-O stretching: Bands in the 1250-1000 cm⁻¹ region for the ether and ester linkages.

Biological Activity and Signaling Pathways
8-Deacetylyunaconitine, like other aconitine-type alkaloids, is reported to possess significant

biological activities, notably anti-inflammatory and analgesic effects. The primary mechanism of

action is thought to involve the modulation of inflammatory signaling pathways.

Anti-inflammatory Activity
The anti-inflammatory effects of related diterpenoid alkaloids are often attributed to their ability

to suppress the production of pro-inflammatory mediators. This is frequently achieved through

the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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